

Alsterpaullone: Application Notes and Protocols for Animal Studies

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Compound of Interest

Compound Name: **Alsterpaullone**

Cat. No.: **B1665728**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Alsterpaullone** in preclinical animal studies. The information is intended to guide researchers in designing and executing *in vivo* experiments for oncology and to provide a starting point for investigations into its neuroprotective potential.

Introduction

Alsterpaullone is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3 β (GSK-3 β).^{[1][2]} Its ability to modulate these key signaling pathways has made it a compound of interest for therapeutic development in oncology and neurodegenerative diseases. This document summarizes key quantitative data from published studies and provides detailed experimental protocols for the administration of **Alsterpaullone** in animal models.

Data Presentation: Summary of In Vivo Studies

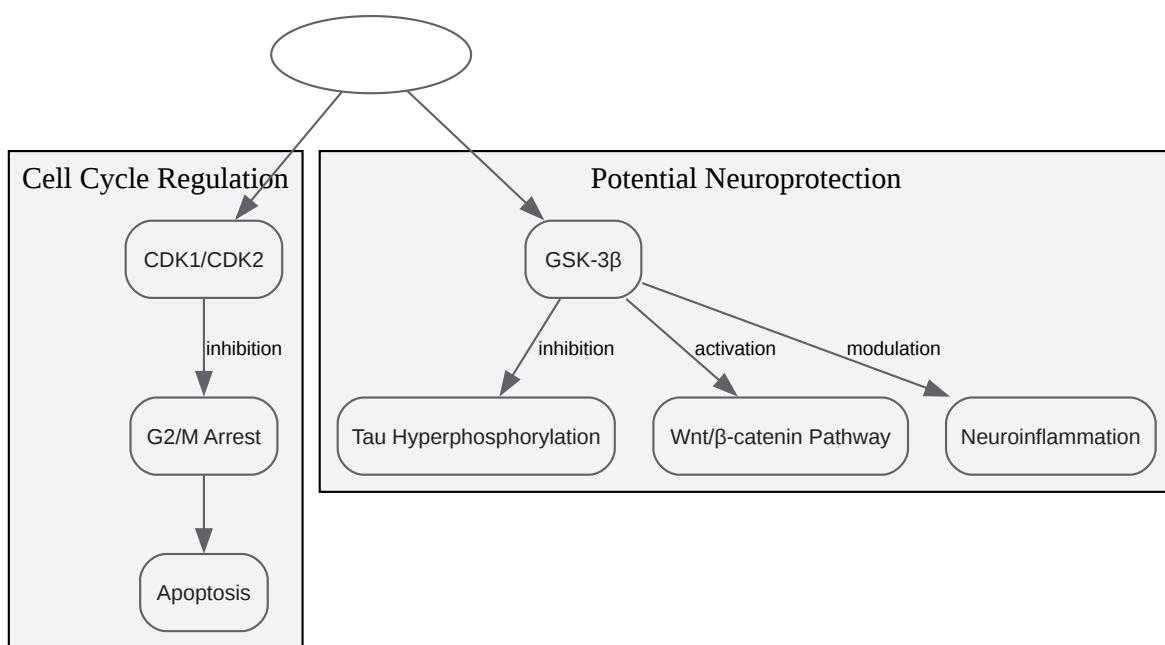
The following table summarizes the quantitative data from a key *in vivo* study utilizing **Alsterpaullone**.

Application/Disease	Animal Model	Dosage	Administration Route	Vehicle	Dosing Schedule	Key Quantitative Outcome
Oncology						
Medulloblastoma (Group 3)	Athymic Nude Mice (5-6 weeks old)	30 mg/kg	Subcutaneous (s.c.)	10% DMSO	Daily for 2 weeks	Significant increase in survival (p=0.0043) and reduction in tumor growth.

Note: As of the latest literature review, specific *in vivo* dosage and administration protocols for **Alsterpaullone** in animal models of neurodegenerative disease have not been extensively published. The following sections on neuroprotection are based on the compound's mechanism of action and data from related paullone compounds.

Signaling Pathway of Alsterpaullone

Alsterpaullone exerts its effects primarily through the inhibition of CDKs and GSK-3 β , which are key regulators of cell cycle progression and cellular metabolism, respectively.

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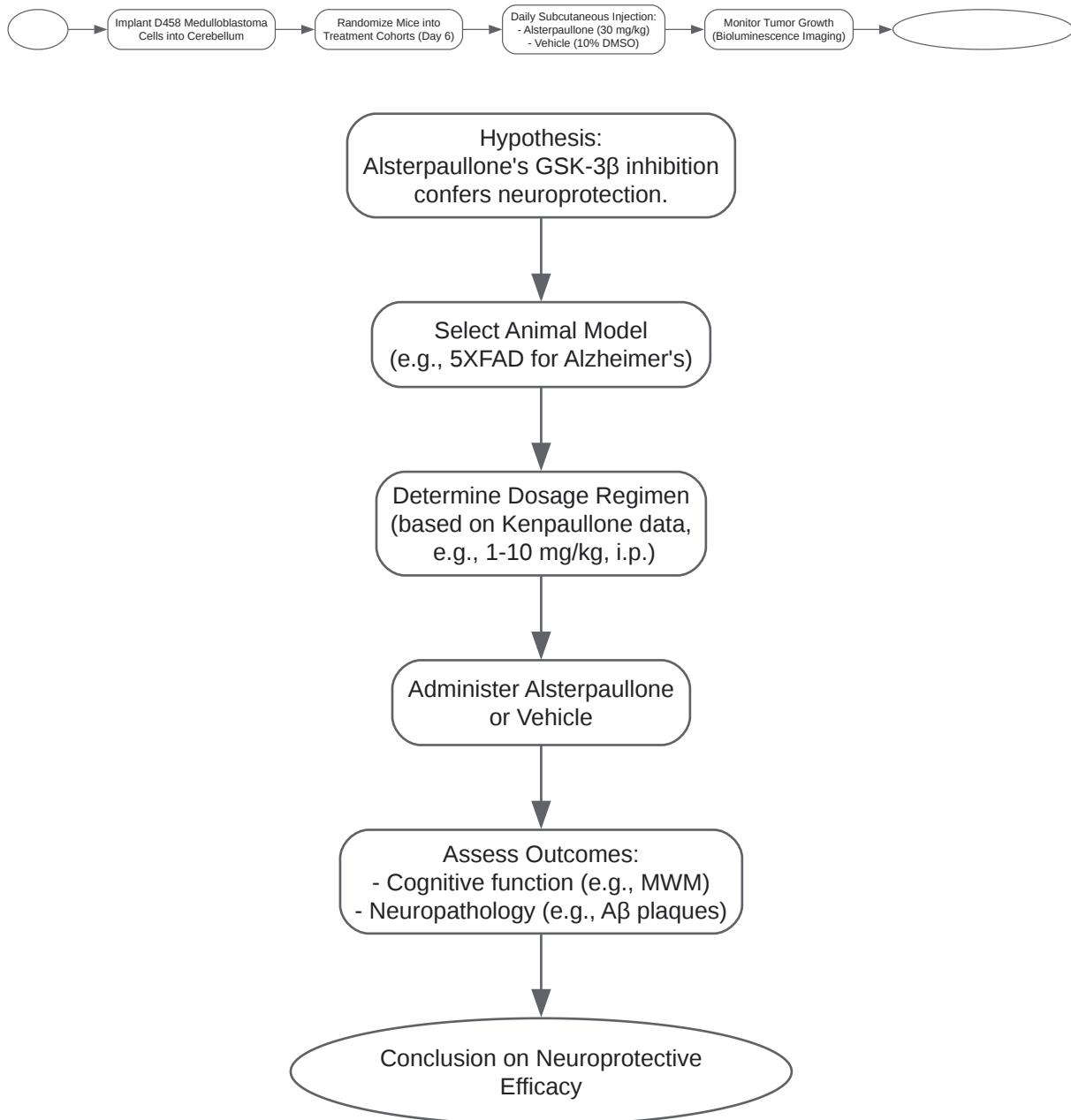
Caption: **Alsterpaullone**'s dual inhibition of CDKs and GSK-3 β .

Experimental Protocols

Application I: Oncology (Medulloblastoma)

This protocol is based on a study demonstrating the efficacy of **Alsterpaullone** in a murine xenograft model of Group 3 medulloblastoma.

Experimental Workflow: Medulloblastoma Xenograft Model



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References

- 1. GSK-3 β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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